molecular formula C21H19ClN4OS B2698526 N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1185156-41-5

N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No. B2698526
M. Wt: 410.92
InChI Key: MEHGUUNSGCTVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19ClN4OS and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural elements similar to N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide have been investigated for their anticancer properties. For instance, certain sulfonamide derivatives have shown in vitro anticancer activity against breast and colon cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ghorab et al., 2015).

Antiviral Efficacy

Research has also explored the antiviral capabilities of novel anilidoquinoline derivatives, which share a similar structural motif. These compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, with potential implications for treating diseases like Japanese encephalitis (Joydeep Ghosh et al., 2008).

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, which are structurally related, have been examined. Some of these compounds exhibit significant growth inhibition against Bacillus subtilis and Aspergillus niger, underscoring the potential of these molecules in developing new antimicrobial agents (Trong Duc Le et al., 2018).

Antioxidant Activity

Investigations into the antioxidant properties of coordination complexes constructed from pyrazole-acetamide derivatives have revealed significant activity. This research opens avenues for utilizing these compounds in contexts where oxidative stress plays a crucial role in disease pathogenesis (K. Chkirate et al., 2019).

Structural and Mechanistic Studies

There are also studies focused on the structural aspects and properties of related compounds, including their crystal structures and the effect of rehybridization and hyperconjugation on their stability and reactivity. These investigations contribute to a deeper understanding of the chemical behavior of these molecules, which is essential for further application development (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c22-17-6-3-7-18(12-17)25-19(27)14-28-21-20(23-9-10-24-21)26-11-8-15-4-1-2-5-16(15)13-26/h1-7,9-10,12H,8,11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGUUNSGCTVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.